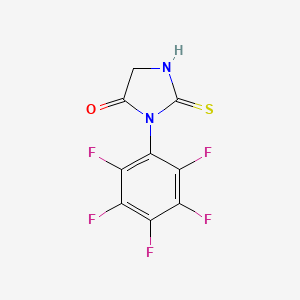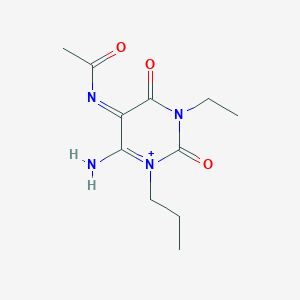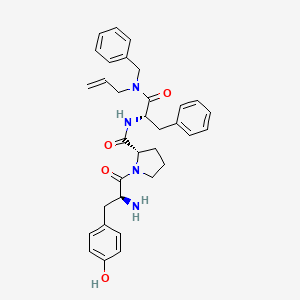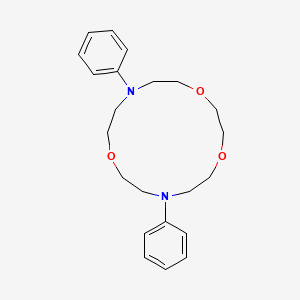
CID 78063118
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78063118” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78063118 involves specific reaction conditions and reagents. The preparation methods typically include the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides obtained from starch. These complexes are formed in the non-polar cavity of cyclodextrins, enhancing the physical, chemical, and biological characteristics of the compound .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis techniques that ensure the compound’s purity and stability. These methods often utilize advanced analytical techniques to monitor the inclusion formation constant and ensure the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions: CID 78063118 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes and ensure the compound’s stability.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and biological properties, making them valuable for various applications .
Scientific Research Applications
CID 78063118 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, the compound is used to study reaction mechanisms and develop new synthetic methods. In biology, it is utilized to investigate molecular interactions and cellular processes. In medicine, this compound is explored for its potential therapeutic effects and drug development. In industry, the compound is used to enhance the properties of materials and develop new technologies .
Mechanism of Action
The mechanism of action of CID 78063118 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, including changes in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78063118 include other cyclodextrin inclusion complexes and related chemical entities. These compounds share similar structural features and chemical properties, making them valuable for comparative studies.
Uniqueness: this compound is unique due to its specific inclusion complex formation with cyclodextrins, which enhances its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
Al2Mn |
|---|---|
Molecular Weight |
108.90112 g/mol |
InChI |
InChI=1S/2Al.Mn |
InChI Key |
FZNOMKIWAGHMTN-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)

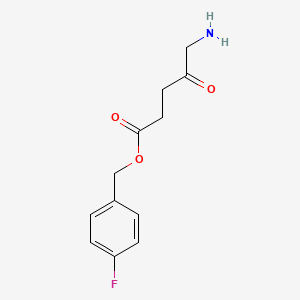
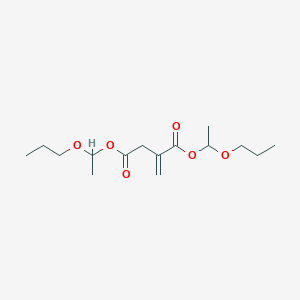
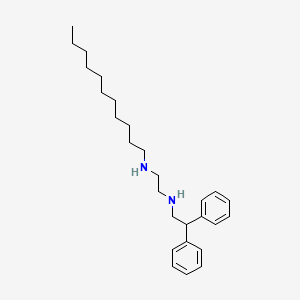
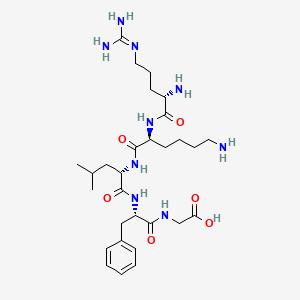
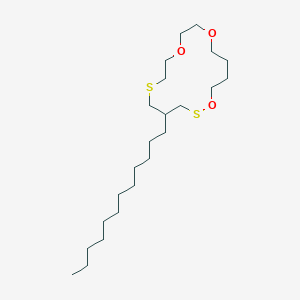
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
